Chemical structure and molecular weight of 2-Chloro-N-(2-ethoxyethyl)acetamide
Chemical structure and molecular weight of 2-Chloro-N-(2-ethoxyethyl)acetamide
The following technical guide details the chemical structure, molecular weight, and synthetic profile of 2-Chloro-N-(2-ethoxyethyl)acetamide . This monograph is designed for researchers and drug development professionals requiring precise physicochemical data and validated experimental protocols.
Executive Summary
2-Chloro-N-(2-ethoxyethyl)acetamide (CAS: 321861-48-7) is a functionalized alkylating agent serving as a critical building block in medicinal chemistry.[1] Characterized by a reactive
Part 1: Chemical Identity & Structural Analysis
Nomenclature and Identifiers
-
Synonyms: N-(2-Ethoxyethyl)-2-chloroacetamide; Chloro-N-(2-ethoxyethyl)acetamide
-
MDL Number: MFCD12080033[1]
Molecular Structure
The molecule consists of a chloroacetyl group linked to an ethyl ether chain via an amide bond. The electrophilic carbon (
Structural Diagram (Graphviz):
Part 2: Physicochemical Properties[4]
The molecular weight is calculated based on standard atomic weights (IUPAC 2021).
Molecular Weight Calculation
| Element | Count | Atomic Mass (Da) | Subtotal (Da) | Contribution (%) |
| Carbon (C) | 6 | 12.011 | 72.066 | 43.51% |
| Hydrogen (H) | 12 | 1.008 | 12.096 | 7.30% |
| Chlorine (Cl) | 1 | 35.450 | 35.450 | 21.41% |
| Nitrogen (N) | 1 | 14.007 | 14.007 | 8.46% |
| Oxygen (O) | 2 | 15.999 | 31.998 | 19.32% |
| Total MW | 165.62 g/mol | 100.00% |
Physical Constants
-
Molecular Formula:
-
Physical State: Low-melting solid or viscous oil (dependent on purity).
-
Solubility: Soluble in polar organic solvents (DCM, DMSO, Methanol, Ethyl Acetate); sparingly soluble in water.
-
Predicted LogP: ~0.65 (Indicates moderate lipophilicity, suitable for cell-permeable linker applications).
Part 3: Synthetic Pathways[5]
The synthesis of 2-Chloro-N-(2-ethoxyethyl)acetamide follows a classic Schotten-Baumann acylation protocol. This method is preferred for its high yield and operational simplicity, preventing the hydrolysis of the sensitive chloroacetyl chloride starting material.
Reaction Mechanism
The reaction involves the nucleophilic attack of the primary amine (2-ethoxyethylamine) on the carbonyl carbon of chloroacetyl chloride, followed by the elimination of HCl. A base (Triethylamine) is required to scavenge the acid byproduct.
Synthesis Workflow (Graphviz):
Detailed Experimental Protocol
Reagents:
-
2-Ethoxyethylamine (10 mmol)
-
Chloroacetyl chloride (11 mmol)
-
Triethylamine (TEA) (12 mmol) or
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Preparation: Dissolve 2-ethoxyethylamine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM (5 mL/mmol) in a round-bottom flask under an inert atmosphere (
or Ar). -
Cooling: Cool the solution to 0°C using an ice bath. Rationale: Low temperature prevents the exothermic reaction from running out of control and minimizes side reactions.
-
Addition: Add chloroacetyl chloride (1.1 eq) dropwise over 15–20 minutes. Maintain internal temperature below 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor conversion via TLC (typically 50% EtOAc/Hexanes).
-
Workup: Dilute with DCM. Wash sequentially with 1N HCl (to remove unreacted amine), saturated
(to neutralize acid), and brine. -
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. -
Purification: If necessary, purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
Part 4: Analytical Characterization (Predicted)
To validate the identity of the synthesized compound, the following spectral signals are expected.
| Technique | Signal Description | Assignment |
| 1H NMR (CDCl3) | ||
| 13C NMR (CDCl3) | ~15.0, 40.0, 66.0, 69.0 | Aliphatic Carbons |
| ~42.0 | ||
| ~166.0 | ||
| Mass Spec | [M+H]+ = 166.06 | Protonated molecular ion |
Part 5: Applications in Drug Development[9][10]
Covalent Inhibitor Design
The chloroacetamide moiety is a "mild" electrophile often used to target cysteine residues in proteins. In drug discovery, this motif is utilized to create Targeted Covalent Inhibitors (TCIs) . The 2-ethoxyethyl tail provides amphiphilic character, improving the solubility of the parent pharmacophore without introducing excessive lipophilicity.
Heterocyclic Synthesis
This compound serves as a precursor for:
-
Morpholin-3-ones: via intramolecular cyclization under basic conditions.
-
Piperazines: via reaction with primary amines.
-
Crown Ethers: As a functionalized arm in lariat ether synthesis (e.g., triaza-crown derivatives).
Part 6: Safety & Handling
Hazard Classification:
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Skin/Eye Irritant: Chloroacetamides are potent irritants and potential sensitizers.
-
Alkylating Agent: Handle with care; potential mutagenicity due to alkylating capability.
PPE Requirements:
-
Nitrile gloves (double-gloving recommended).
-
Chemical safety goggles.
-
Fume hood operation is mandatory to avoid inhalation of vapors.
References
-
Sigma-Aldrich. 2-Chloro-N-(2-ethoxyethyl)acetamide Product Detail (CAS 321861-48-7).Link
-
PubChem. Compound Summary for Chloroacetamide Derivatives. National Library of Medicine.[4] Link
-
Organic Syntheses. General Procedures for Chloroacetylation of Amines. Org.[5][6][7] Synth. 2004, 81, 195. Link
-
BLDpharm. 2-Chloro-N-(2-ethoxyethyl)acetamide MSDS and Properties.Link
Sources
- 1. bldpharm.com.tr [bldpharm.com.tr]
- 2. bldpharm.com.tr [bldpharm.com.tr]
- 3. 2-chloro-n-(hydroxymethyl)acetamide | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Chloro-N-(2-hydroxyethyl)acetamide | C4H8ClNO2 | CID 80601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 6. What is Acetamide used for? [synapse.patsnap.com]
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